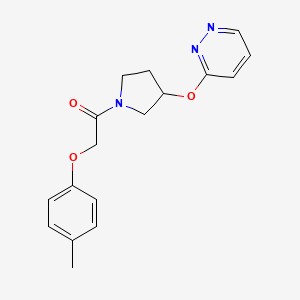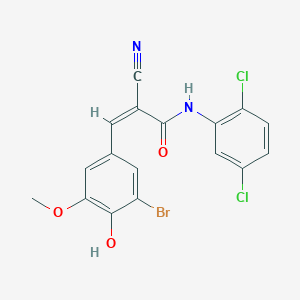![molecular formula C16H19BrN2O B2379320 N-{1-[(4-bromophenyl)methyl]piperidin-4-yl}but-2-ynamide CAS No. 1808493-58-4](/img/structure/B2379320.png)
N-{1-[(4-bromophenyl)methyl]piperidin-4-yl}but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-{1-[(4-bromophenyl)methyl]piperidin-4-yl}but-2-ynamide” is a complex organic compound. It is related to the family of fentanyl analogues, which are sometimes referred to as Fentalogs . These compounds have been developed by pharmaceutical companies for legitimate medical use, and some have been sold as designer drugs .
Synthesis Analysis
The synthesis of such compounds often involves complex organic chemistry procedures. For example, a related compound was synthesized via a three-step protocol, and the product’s structure was assigned by HRMS, IR, 1H, and 13C NMR experiments .Molecular Structure Analysis
The molecular structure of such compounds can be determined using various spectroscopic techniques. For instance, a related compound’s structure was confirmed by its physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various analytical techniques. For instance, a related compound’s properties were confirmed by its physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Safety and Hazards
The safety and hazards associated with such compounds can vary widely depending on their specific structure. For instance, fentanyl analogues, which “N-{1-[(4-bromophenyl)methyl]piperidin-4-yl}but-2-ynamide” is related to, have been placed on the list of Schedule I drugs in the United States, making it illegal to manufacture, distribute, or possess such compounds .
Future Directions
The future directions for research on such compounds could include further exploration of their synthesis, characterization, and biological activity. For instance, a study on a related compound suggested that further exploration of the core structure using chemistry approaches and biological screening, including in vivo studies in an animal model of malaria, may yield important antimalarial leads .
properties
IUPAC Name |
N-[1-[(4-bromophenyl)methyl]piperidin-4-yl]but-2-ynamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O/c1-2-3-16(20)18-15-8-10-19(11-9-15)12-13-4-6-14(17)7-5-13/h4-7,15H,8-12H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXZFWXHNOBZDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[(4-bromophenyl)methyl]piperidin-4-yl}but-2-ynamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

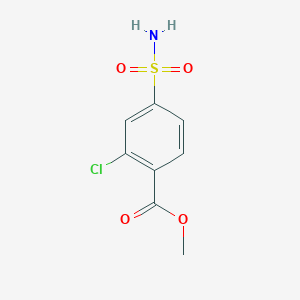
![2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2379239.png)

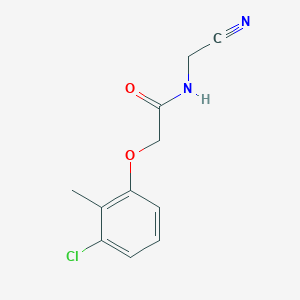
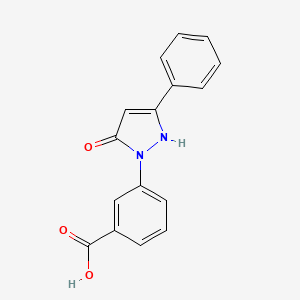
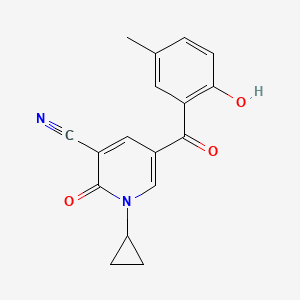
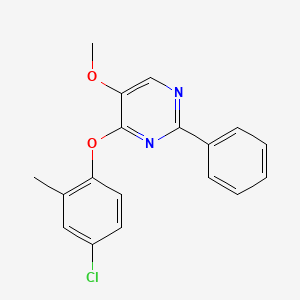
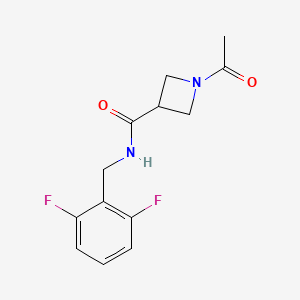

![N-(4-ethylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2379252.png)


